

A Comparative Safety Profile of VX-150 and Other Pain Therapeutics

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Compound of Interest						
Compound Name:	VX-150					
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety and efficacy profile of **VX-150**, a selective inhibitor of the NaV1.8 sodium channel, against other commonly used pain therapeutics. The information is compiled from publicly available clinical trial data and is intended to provide a resource for researchers and professionals in the field of pain management and drug development.

Introduction to VX-150

VX-150 is an investigational, first-in-class, selective NaV1.8 inhibitor. The NaV1.8 sodium channel is predominantly expressed in peripheral nociceptive neurons and is believed to play a crucial role in pain signal transmission. By selectively targeting NaV1.8, **VX-150** aims to provide pain relief with a potentially improved safety profile compared to existing analgesics that have broader mechanisms of action and associated side effects.

Comparative Safety and Efficacy Data

The following tables summarize the available safety and efficacy data for **VX-150** from Phase 2 clinical trials in acute and chronic pain models, alongside data for other commonly prescribed pain therapeutics in similar settings.

Acute Pain: Post-Bunionectomy Model







The post-bunionectomy pain model is a well-established model for assessing the efficacy of analgesics in acute post-operative pain.

Table 1: Comparison of Safety and Efficacy in Patients with Acute Pain Following Bunionectomy



Therapeutic Agent	Dosing Regimen	Most Common Adverse Events (Incidence)	Serious Adverse Events (SAEs)	Discontinua tions due to AEs	Efficacy (Pain Reduction vs. Placebo)
VX-150[1]	1500 mg loading dose, followed by 750 mg every 12 hours	Nausea, Headache, Vomiting, Dizziness (Overall AE rate: 31%)	None reported	None reported	Statistically significant improvement in SPID24
Placebo[1]	Matched to VX-150	Nausea, Headache, Vomiting, Dizziness (Overall AE rate: 35%)	Not specified	Not specified	-
Hydrocodone / Acetaminoph en[1]	5 mg/325 mg every 6 hours	Nausea, Headache, Vomiting, Dizziness (Overall AE rate: 37%)	None reported	None reported	Not directly compared to VX-150 in this study
Ibuprofen/ Acetaminoph en[2][3][4]	IV: 300 mg/1000 mg every 6 hours	Nausea, Vomiting, Dizziness, Headache	2 in ibuprofen group, 1 in acetaminoph en group	2 in ibuprofen group, 1 in acetaminoph en group	Superior to either agent alone
Celecoxib[5]	100 mg every 12 hours	Nausea, Vomiting, Headache, Dizziness	None reported	Not specified	Statistically significant improvement in SPID0-48
Naproxen[7] [8][9]	550 mg every 12 hours	Headache, Dizziness, Somnolence	Not specified	Not specified	Significantly reduced







opioid consumption

SPID24: Sum of Pain Intensity Difference over 24 hours. Data for direct head-to-head comparisons between all agents is limited. The presented data is from separate placebo-controlled trials in the post-bunionectomy model, and indirect comparisons should be made with caution.

Chronic Pain: Small Fiber Neuropathy Model

Small fiber neuropathy is a condition characterized by chronic neuropathic pain.

Table 2: Comparison of Safety and Efficacy in Patients with Chronic Pain due to Small Fiber Neuropathy



Therapeutic Agent	Dosing Regimen	Most Common Adverse Events (Incidence)	Serious Adverse Events (SAEs)	Discontinua tions due to AEs	Efficacy (Pain Reduction vs. Placebo)
VX-150[10]	1250 mg once daily	Headache (24%), Nausea, Dizziness (Overall AE rate: 63%)	0	2	Statistically significant reduction in weekly average daily pain score
Placebo[10]	Matched to VX-150	Headache (12%), (Overall AE rate: 56%)	3	4	-
Gabapentin	900-3600 mg/day (in divided doses)	Dizziness, Somnolence, Peripheral Edema, Ataxia	Infrequent	Up to 38% in some studies	Efficacious in various neuropathic pain conditions
Pregabalin	150-600 mg/day (in divided doses)	Dizziness, Somnolence, Peripheral Edema, Weight Gain	Infrequent	Up to 32% in some studies	Efficacious in various neuropathic pain conditions

Data for Gabapentin and Pregabalin are from a broad range of neuropathic pain studies and not from a head-to-head trial with **VX-150** in small fiber neuropathy. Direct comparisons should be made with caution.

Experimental Protocols VX-150 Phase 2 Study in Acute Pain Following Bunionectomy (NCT03206749)



- Study Design: A randomized, double-blind, placebo-controlled, 3-arm, parallel-design study.
 [11]
- Patient Population: 243 patients aged 18 to 65 years with moderate to severe pain following a unilateral first metatarsal bunionectomy.[1]
- Interventions:
 - VX-150: 1500 mg loading dose, followed by 750 mg every 12 hours.[11]
 - Hydrocodone/Acetaminophen: 5 mg/325 mg every 6 hours.[1]
 - Placebo.[1]
- Primary Efficacy Endpoint: Time-weighted sum of the pain intensity difference from baseline over the first 24 hours (SPID24), measured on an 11-point Numeric Pain Rating Scale (NPRS).[11]
- Safety Assessments: Incidence and severity of adverse events, clinical laboratory assessments, vital signs, and electrocardiograms (ECGs).[11]

VX-150 Phase 2 Study in Chronic Pain due to Small Fiber Neuropathy (NCT03304522)

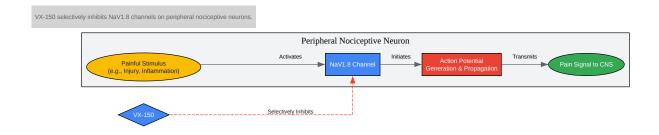
- Study Design: A Phase 2, randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[12]
- Patient Population: 89 patients with a diagnosis of small fiber neuropathy and chronic pain.
 [10]
- Interventions:
 - VX-150: 1250 mg once daily for 6 weeks.[12]
 - Placebo: Matched to VX-150 for 6 weeks.[12]
- Primary Efficacy Endpoint: Change from baseline in the weekly average of daily pain intensity on an 11-point Numeric Rating Scale (NRS) at Week 6.[12]



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 Safety Assessments: Incidence and severity of adverse events, clinical laboratory tests, vital signs, and ECGs.[13]

Signaling Pathways and Experimental Workflows Mechanism of Action of VX-150

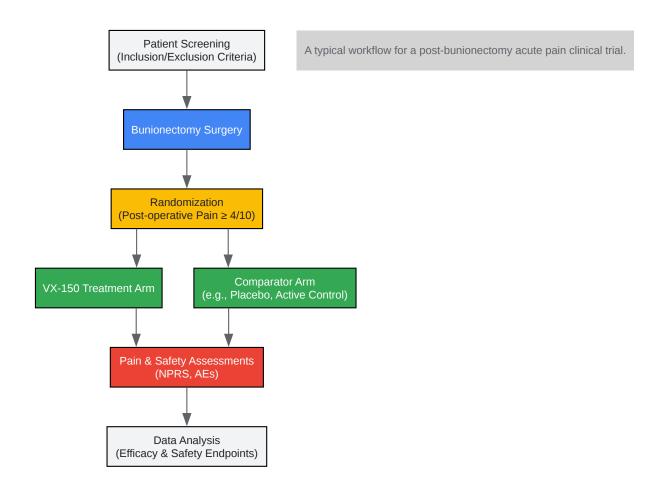


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Caption: **VX-150** selectively inhibits NaV1.8 channels on peripheral nociceptive neurons.

Bunionectomy Clinical Trial Workflow





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Caption: A typical workflow for a post-bunionectomy acute pain clinical trial.

Conclusion

VX-150, as a selective NaV1.8 inhibitor, has demonstrated a generally well-tolerated safety profile in Phase 2 clinical trials for both acute and chronic pain. In the post-bunionectomy model, the incidence of adverse events with **VX-150** was comparable to placebo and a standard-of-care opioid combination.[1] In the small fiber neuropathy study, while the overall adverse event rate was slightly higher than placebo, there were fewer discontinuations due to adverse events and no serious adverse events in the **VX-150** arm.



Compared to other classes of analgesics, **VX-150**'s targeted mechanism of action may offer a distinct safety advantage. Opioids are associated with a well-documented risk of respiratory depression, sedation, constipation, and abuse potential. NSAIDs carry risks of gastrointestinal bleeding, cardiovascular events, and renal toxicity. Gabapentinoids are commonly associated with central nervous system side effects such as dizziness and somnolence.

Further larger-scale, long-term clinical trials are necessary to fully elucidate the comparative safety and efficacy profile of **VX-150**. However, the initial data suggests that selective NaV1.8 inhibition is a promising therapeutic strategy for pain management with the potential for a favorable safety profile. The information presented in this guide should serve as a valuable resource for researchers and clinicians as they continue to explore novel and safer approaches to pain relief.

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- To cite this document: BenchChem. [A Comparative Safety Profile of VX-150 and Other Pain Therapeutics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8179964#comparative-safety-profile-of-vx-150-and-other-pain-therapeutics]

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